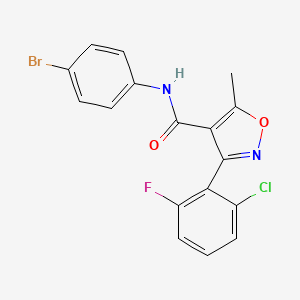
4-chloro-N-(4-methoxyphenyl)-2-nitrobenzamide
説明
4-chloro-N-(4-methoxyphenyl)-2-nitrobenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as 'GMX1778' or 'STF-62247' and is a potent inhibitor of NAD+ synthesis.
作用機序
The mechanism of action of 4-chloro-N-(4-methoxyphenyl)-2-nitrobenzamide involves the inhibition of NAD+ synthesis. NAD+ is an essential cofactor that plays a crucial role in various cellular processes, including energy metabolism, DNA repair, and cell signaling. By inhibiting NAD+ synthesis, this compound disrupts these cellular processes, leading to the inhibition of cancer cell growth and the modulation of metabolic disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been found to induce apoptosis in cancer cells, inhibit tumor growth, and modulate glucose and lipid metabolism. This compound has also been found to have anti-inflammatory and neuroprotective effects.
実験室実験の利点と制限
One of the main advantages of using 4-chloro-N-(4-methoxyphenyl)-2-nitrobenzamide in lab experiments is its potency and selectivity. It has been found to have a high affinity for its target enzyme, making it an effective inhibitor. However, one of the main limitations of using this compound is its toxicity. It has been found to be toxic to normal cells at high concentrations, making it difficult to use in vivo.
将来の方向性
There are several future directions for the use of 4-chloro-N-(4-methoxyphenyl)-2-nitrobenzamide in scientific research. One of the main directions is the development of more potent and selective inhibitors of NAD+ synthesis. Another direction is the investigation of the potential applications of this compound in the treatment of other diseases, such as neurodegenerative disorders. Additionally, the use of this compound in combination with other drugs or therapies is also an area of future research.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its inhibition of NAD+ synthesis has made it an effective inhibitor of cancer cell growth and a potential treatment for metabolic disorders. While it has several advantages, such as its potency and selectivity, it also has limitations, such as its toxicity. Future research should focus on developing more potent and selective inhibitors and investigating the potential applications of this compound in the treatment of other diseases.
科学的研究の応用
4-chloro-N-(4-methoxyphenyl)-2-nitrobenzamide has been extensively studied for its potential applications in cancer research. It has been found to inhibit the growth of cancer cells by targeting the NAD+ biosynthesis pathway. This compound has also been studied for its potential applications in the treatment of metabolic disorders such as obesity and diabetes.
特性
IUPAC Name |
4-chloro-N-(4-methoxyphenyl)-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O4/c1-21-11-5-3-10(4-6-11)16-14(18)12-7-2-9(15)8-13(12)17(19)20/h2-8H,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGXYJPYVIWGHFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl {4-[(benzylamino)carbonyl]phenyl}carbamate](/img/structure/B5784412.png)

![4-{[2-(1-naphthylmethoxy)benzylidene]amino}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5784427.png)
![1-(4-methoxyphenyl)-4-[(phenylthio)acetyl]piperazine](/img/structure/B5784437.png)
![methyl [4-(3-nitrophenyl)-1-oxo-2(1H)-phthalazinyl]acetate](/img/structure/B5784446.png)
![methyl 2-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate](/img/structure/B5784447.png)

![2-[(3,5-dimethylbenzyl)thio]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B5784457.png)
![5-(2-naphthyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B5784464.png)
![2-(4-isopropylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5784476.png)
![N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-naphthamide](/img/structure/B5784483.png)
